Cas no 83104-87-4 ((-)-Epigallocatechin-3-(3''-O-methyl) gallate)

(-)-Epigallocatechin-3-(3''-O-methyl) gallate structure
83104-87-4 structure
상품 이름:(-)-Epigallocatechin-3-(3''-O-methyl) gallate
CAS 번호:83104-87-4
MF:C23H20O11
메가와트:472.398307800293
CID:720612

(-)-Epigallocatechin-3-(3''-O-methyl) gallate 화학적 및 물리적 성질

이름 및 식별자

    • Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-3,4-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3-ylester
    • (-)-Epigallocatechin-3-(3''-O-methyl) gallate
    • (-)-Epigallocatechin 3-(3''-O-methly) gallate
    • [(2R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate
    • Benzoic acid,3,4-dihydroxy-5-methoxy-,(2R,3R)-3,4-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphe...
    • BENZOIC ACID,3,4-DIHYDROXY-5-METHOXY-,(2R,3R)-3,4-DIHYDRO-5,7-DIHYDROXY-2-(3,4,5-TRIHYDROXYPHENYL)-2H-1-BENZOPYRAN-3-YL...
    • UNII-O97U9TPY8V
    • 3,4-Dihydroxy-5-methoxybenzoic acid (2R,3R)-3,4-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3-yl ester
    • (-)-EGCG-3''-O-Me
    • Epigallocatechin 3-O-(3-O-methyl)gallate
    • Egcg3''me
    • O97U9TPY8V
    • Epigallocatechin 3-O-(3-O-methylgallate)
    • [(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate
    • (-)-Epigallocatechin 3-(3-methyl-gallate)
    • Epigallocatechin 3-O-(3-O-Methyl)-Gallate
    • (-)-Epigallocatechin 3-O-(3-O-methylgallate)
    • (-)-Epigallocatechin-3-O-(3'-O-methyl)-gallate
    • SCHEMB
    • Benzoic acid, 3,4-dihydroxy-5-methoxy-, 3,4-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3-yl ester, (2R-cis)- (ZCI)
    • (-)-Epigallocatechin 3-(3′′-O-methyl)gallate
    • (-)-Epigallocatechin 3-O-(3′-O-methyl)-gallate
    • EGCG3′′Me
    • 인치: 1S/C23H20O11/c1-32-18-5-10(4-16(28)21(18)30)23(31)34-19-8-12-13(25)6-11(24)7-17(12)33-22(19)9-2-14(26)20(29)15(27)3-9/h2-7,19,22,24-30H,8H2,1H3/t19-,22-/m1/s1
    • InChIKey: WVRDOLPMKOCJRJ-DENIHFKCSA-N
    • 미소: O([C@@H]1CC2C(=CC(=CC=2O[C@@H]1C1C=C(O)C(O)=C(O)C=1)O)O)C(C1C=C(O)C(O)=C(OC)C=1)=O

계산된 속성

  • 정밀분자량: 472.100561g/mol
  • 표면전하: 0
  • XLogP3: 2.6
  • 수소 결합 공급체 수량: 7
  • 수소 결합 수용체 수량: 11
  • 회전 가능한 화학 키 수량: 5
  • 동위원소 질량: 472.100561g/mol
  • 단일 동위원소 질량: 472.100561g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 186Ų
  • 중원자 수량: 34
  • 복잡도: 694
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 분자량: 472.4

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.77
  • 융해점: 221-223 ºC(dec.)
  • PSA: 186.37000
  • LogP: 2.53620

(-)-Epigallocatechin-3-(3''-O-methyl) gallate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
ChemFaces
CFN92081-5mg
(-)-Epigallocatechin-3-(3''-O-methyl) gallate
83104-87-4 >=98%
5mg
$368 2022-10-09
TargetMol Chemicals
TN1608-1 mL * 10 mM (in DMSO)
(-)-Epigallocatechin-3-(3''-O-methyl) gallate
83104-87-4 99.59%
1 mL * 10 mM (in DMSO)
¥ 9447 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1608-1 mg
(-)-Epigallocatechin-3-(3''-O-methyl) gallate
83104-87-4
1mg
¥4320.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP3000-10mg
(-)-EGCG-3''-O-Me
83104-87-4 98%
10mg
$450 2023-09-20
eNovation Chemicals LLC
Y1256000-1mg
(-)-EGCG-3''-O-ME
83104-87-4 99%
1mg
$420 2024-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E914508-5mg
(-)-Epigallocatechin-3-(3''-O-methyl) gallate
83104-87-4 98%
5mg
¥3,312.00 2022-01-10
MedChemExpress
HY-N2228-5mg
(-)-Epigallocatechin-3-(3''-O-methyl) gallate
83104-87-4 99.83%
5mg
¥6800 2024-04-17
ChemFaces
CFN92081-5mg
(-)-Epigallocatechin-3-(3''-O-methyl) gallate
83104-87-4 >=98%
5mg
$368 2021-07-22
A2B Chem LLC
AH49308-25mg
(-)-EGCG-3''-O-ME
83104-87-4 98% by HPLC
25mg
$1117.00 2024-04-19
A2B Chem LLC
AH49308-100mg
(-)-EGCG-3''-O-ME
83104-87-4 98% by HPLC
100mg
$3217.00 2024-04-19

(-)-Epigallocatechin-3-(3''-O-methyl) gallate 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  1.5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

합성회로 2

반응 조건
1.1 Reagents: Borax (B4Na2O7.10H2O) Solvents: Water ;  1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
1.3 Reagents: Sulfuric acid ;  1 h, pH 2, rt
2.1 Reagents: Triethylamine Solvents: Acetonitrile ;  1.5 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
2.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

합성회로 3

반응 조건
1.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

합성회로 4

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  3 h, reflux
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  6 h, rt
참조
Regiospecific and enantioselective synthesis of methylated metabolites of tea catechins
Wan, Sheng Biao; et al, Tetrahedron, 2006, 62(25), 5897-5904

합성회로 5

반응 조건
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; 1.5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
참조
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

합성회로 6

반응 조건
1.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
참조
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

합성회로 7

반응 조건
1.1 Reagents: Sodium tetraborate Solvents: Water ;  1 h, rt
1.2 Reagents: Sodium hydroxide ;  12 h, rt
1.3 Reagents: Sulfuric acid ;  1 h, pH 2, rt
2.1 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; 1.5 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
2.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
참조
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

합성회로 8

반응 조건
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  -20 °C; 1.5 h, -20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
참조
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

합성회로 9

반응 조건
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine ;  rt; 4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Borax (B4Na2O7.10H2O) Solvents: Water ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
2.3 Reagents: Sulfuric acid ;  1 h, pH 2, rt
3.1 Reagents: Triethylamine Solvents: Acetonitrile ;  1.5 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
3.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

합성회로 10

반응 조건
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

합성회로 11

반응 조건
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine ;  rt; 4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium tetraborate Solvents: Water ;  1 h, rt
2.2 Reagents: Sodium hydroxide ;  12 h, rt
2.3 Reagents: Sulfuric acid ;  1 h, pH 2, rt
3.1 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; 1.5 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
3.3 Reagents: p-Toluenesulfonic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
참조
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

합성회로 12

반응 조건
1.1 Reagents: Magnesium chloride ,  Adenosine, 5′-[(3-amino-3-carboxypropyl)methylsulfonio]-5′-deoxy-, inner salt Solvents: Water ;  1 h, pH 7.5, 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Analysis on the EGCG methylated derivatives produced from EGCG catalyzed by EGCG-O-methyltransferase
Lu, Haipeng; et al, Chaye Kexue, 2012, 32(2), 100-106

합성회로 13

반응 조건
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  1.5 h, -20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Syntheses of methylated catechins and theaflavins using 2-nitrobenzenesulfonyl group to protect and deactivate phenol
Asakawa, Tomohiro; et al, Journal of Antibiotics, 2016, 69(4), 299-312

합성회로 14

반응 조건
1.1 Solvents: Diethyl ether ;  3.5 h, -50 °C
1.2 Reagents: Acetic acid
참조
Synthesis of methyl derivatives of epigallocatechin gallate (EGCg) and their stabilities
Yanase, Emiko; et al, ITE Letters on Batteries, 2005, 6(1), 34-37

합성회로 15

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  6 h, rt
참조
Regiospecific and enantioselective synthesis of methylated metabolites of tea catechins
Wan, Sheng Biao; et al, Tetrahedron, 2006, 62(25), 5897-5904

합성회로 16

반응 조건
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Thiophenol ,  Cesium carbonate Solvents: Acetonitrile ;  0 °C; 3.5 h, rt
참조
Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group
Aihara, Yoshiyuki; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4171-4174

(-)-Epigallocatechin-3-(3''-O-methyl) gallate Raw materials

(-)-Epigallocatechin-3-(3''-O-methyl) gallate Preparation Products

(-)-Epigallocatechin-3-(3''-O-methyl) gallate 공급 업체

Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:83104-87-4)Epigallocatechin 3-O-(3-O-methyl)gallate
주문 번호:TB08581
인벤토리 상태:in Stock
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
순결:>98%
마지막으로 업데이트된 가격 정보:Tuesday, 21 January 2025 17:58
가격 ($):price inquiry

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:83104-87-4)(-)-Epigallocatechin-3-(3''-O-methyl) gallate
A1205270
순결:99%/99%/99%
재다:1mg/5mg/10mg
가격 ($):180.0/432.0/603.0
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:83104-87-4)Epigallocatechin3-O-(3-O-methyl)gallate
CRN0844
순결:≥98%
재다:5mg/20mg/50mg
가격 ($):문의